molecular formula C16H19NO5 B2889502 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1351641-77-4

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2889502
CAS No.: 1351641-77-4
M. Wt: 305.33
InChI Key: BNWOSCGZGKVWJU-UHFFFAOYSA-N
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Description

The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized to understand their structural and chemical properties. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in medicinal chemistry research (Hassan, Hafez, & Osman, 2014). Similarly, efforts have been made to synthesize and evaluate the antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide derivatives, showcasing the compound's relevance in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).

Cytotoxic and Antimicrobial Activities

Research has focused on the compound's potential cytotoxic and antimicrobial activities. The creation of pyrazoline derivatives, for example, sheds light on their possible therapeutic applications due to their biological activities. These studies offer a foundation for further exploration into the compound's utility in treating diseases and combating microbial infections.

Chemical Space and Structural Analysis

Studies on the synthesis and biological activity of nucleoside and nucleotide derivatives of pyrazofurin provide a deep dive into the compound's chemical space, offering insights into its structural versatility and potential biological interactions (Petrie et al., 1986). Such research enriches our understanding of the compound's application in designing novel therapeutic agents.

Herbicidal Activity

The exploration of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, including those related to "N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide," for their herbicidal activity against various weeds indicates its potential utility in agricultural sciences. This research direction underscores the compound's versatility beyond medicinal chemistry (Ohno et al., 2004).

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-20-12-4-2-3-11-9-13(22-14(11)12)15(18)17-10-16(19)5-7-21-8-6-16/h2-4,9,19H,5-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOSCGZGKVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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